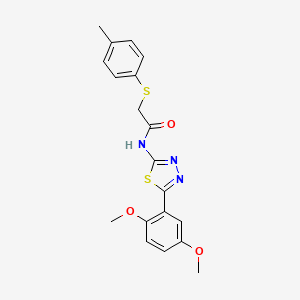

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The structure features a 2,5-dimethoxyphenyl group at the 5-position of the thiadiazole ring and a p-tolylthioacetamide moiety at the 2-position. Such substitutions are critical for modulating biological activity, particularly in anticancer and enzyme inhibition applications .

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-7-14(8-5-12)26-11-17(23)20-19-22-21-18(27-19)15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXQASBHSFKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step often involves the cyclization of a precursor such as thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable reagent like a halogenated dimethoxybenzene.

Attachment of the p-Tolylthioacetamide Moiety: This step involves the reaction of the thiadiazole intermediate with p-tolylthioacetic acid or its derivatives under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring or the thioether linkage.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present in derivatives of the compound.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings or at the amide nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity through disruption of bacterial cell wall synthesis or anticancer effects via apoptosis induction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs (Table 1) highlight variations in substituents and their impact on physicochemical and biological properties:

Key Observations :

- Substituent Effects: The presence of p-tolylthio in the target compound contrasts with p-tolylamino in compound 4y .

- Methoxy Groups: The 2,5-dimethoxyphenyl substituent in the target compound differs from the 2-methoxyphenoxy group in compounds 5k and 5m . Methoxy groups generally improve solubility and metabolic stability.

Anticancer Activity

- Compound 4y : Demonstrated potent cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values lower than cisplatin. Its aromatase inhibitory activity (IC50 = 0.062 ± 0.004 mM) suggests dual mechanisms of action .

- Compounds 3 and 8 : Induced apoptosis in glioma cells via Akt inhibition (86–92% activity), driven by π-π interactions and hydrogen bonds in molecular docking studies .

The p-tolylthio group may interact with hydrophobic kinase domains, akin to the p-tolylamino group in 4y .

Enzymatic Inhibition

Physicochemical Properties

- Melting Points : Analogs with benzylthio or methylthio substituents (e.g., 5m, 5k) exhibit melting points between 135–170°C, indicating moderate crystallinity .

- Molecular Weight : The target compound’s molecular weight is likely ~350–400 g/mol, comparable to compound 4y (exact mass: 326.051 g/mol) and N-[5-(4-Ethoxy-3,5-Dimethoxyphenyl)-1,3,4-Thiadiazol-2-yl]Acetamide (323.37 g/mol) .

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes existing research findings, presents data tables, and discusses case studies related to the biological activity of this compound.

Chemical Structure and Properties

The compound features a thiadiazole ring and a substituted acetamide structure. Its molecular formula is with a molecular weight of 364.44 g/mol. The presence of methoxy groups and a thiophenyl moiety enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2S |

| Molecular Weight | 364.44 g/mol |

| LogP | 3.5602 |

| Polar Surface Area | 78.418 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound. These compounds have shown promising results against several cancer cell lines.

- Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : HT-29 (colon cancer), A431 (skin cancer), PC3 (prostate cancer).

- Method : MTT assay for cytotoxicity evaluation.

- Results : The compound exhibited significant cytotoxicity against A431 cells with an IC50 value of approximately 10 µg/mL. Apoptotic mechanisms were confirmed through Western blot analysis showing increased Bax and decreased Bcl-2 protein levels, indicating the induction of apoptosis.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of VEGFR-2 : The compound has been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis.

- Apoptosis Induction : Increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors suggest that the compound triggers apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:

- Study Overview : A series of thiadiazole derivatives were screened for their activity against various bacterial strains.

- Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 0.5 to 10 µg/mL.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Cell Line / Organism | IC50 / MIC Value |

|---|---|---|

| Cytotoxicity | A431 (Skin Cancer) | ~10 µg/mL |

| Apoptosis Induction | A431 | Increased Bax/Bcl-2 ratio |

| Antibacterial Activity | Various Bacteria | 0.5 - 10 µg/mL |

Q & A

Basic: What are the optimal synthetic routes for N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole ring and (2) acylation to introduce the p-tolylthioacetamide group.

- Step 1: Cyclocondensation of 2,5-dimethoxyphenyl thiosemicarbazide with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol or DMF. Temperature control (80–100°C) and anhydrous conditions are critical to minimize side reactions .

- Step 2: Coupling the thiadiazole intermediate with 2-(p-tolylthio)acetyl chloride using a base like triethylamine in dichloromethane. Solvent polarity and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiadiazole to acyl chloride) significantly impact yields .

- Optimization: Use design-of-experiment (DoE) approaches to test variables (temperature, solvent, catalyst). For example, microwave-assisted synthesis can reduce reaction time from 12 hours to 2–3 hours .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl and p-tolyl groups) and thioacetamide NH (δ 10–12 ppm). Integration ratios confirm substituent positions .

- ¹³C NMR: Carbon signals for thiadiazole (C-2 and C-5 at ~160–170 ppm) and methoxy groups (δ 55–60 ppm) validate structural integrity .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or thioacetamide groups) .

- X-ray Crystallography: Use SHELXL for refinement of crystal structures to resolve bond lengths/angles (e.g., S–C bonds in thiadiazole: ~1.68 Å) .

Basic: What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

- Cytotoxicity Screening:

- Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values with cisplatin (e.g., IC₅₀ = 0.034–0.084 mmol/L for similar thiadiazoles) .

- Include non-cancer lines (e.g., NIH3T3 fibroblasts) to assess selectivity .

- Antimicrobial Activity: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure zone-of-inhibition diameters .

- Enzyme Inhibition: Screen against aromatase or cyclooxygenase-2 (COX-2) via fluorometric assays. For example, thiadiazole derivatives show COX-2 IC₅₀ values of 0.5–2.0 µM .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration). For instance, MCF-7 sensitivity varies with estrogen receptor status .

- Structural Confirmation: Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out stereochemical inconsistencies .

- Meta-Analysis: Pool data from analogues (e.g., replacing p-tolyl with 4-fluorophenyl) to identify substituent-dependent trends. For example, electron-withdrawing groups enhance cytotoxicity by 20–40% .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified aryl (e.g., 3,4-dichlorophenyl) or thioether groups (e.g., benzylthio). Compare logP values (e.g., from 2.1 to 3.8) to correlate lipophilicity with membrane permeability .

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) may form hydrogen bonds with the thiadiazole ring .

- QSAR Modeling: Apply partial least squares (PLS) regression to parameters like Hammett constants (σ) and IC₅₀. For thiadiazoles, σ values >0.5 correlate with improved IC₅₀ (R² = 0.82) .

Advanced: How can crystallographic data improve mechanistic understanding of this compound?

Methodological Answer:

- SHELX Refinement: Resolve π-π stacking interactions between dimethoxyphenyl and protein aromatic residues (e.g., Phe360 in COX-2). Distance metrics (<4 Å) confirm binding stability .

- Electron Density Maps: Identify hydrogen bonds between the thioacetamide NH and catalytic aspartates (e.g., Asp375 in aromatase). B-factor analysis (<30 Ų) highlights rigid binding motifs .

- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to refine crystals with pseudo-merohedral twinning, common in thiadiazole derivatives .

Advanced: What methodologies assess metabolic stability and toxicity profiles?

Methodological Answer:

- Microsomal Stability Assays: Incubate with liver microsomes (human/rat). Measure half-life (t₁/₂) via LC-MS. Thiadiazoles with t₁/₂ >60 minutes are prioritized .

- hERG Channel Inhibition: Use patch-clamp electrophysiology to quantify IC₅₀ for cardiac toxicity. Safe thresholds are >10 µM .

- In Silico Toxicity Prediction: Tools like ProTox-II predict hepatotoxicity (e.g., alert for thioamide groups) and guide structural modifications .

Advanced: How can conflicting solubility data be addressed in formulation studies?

Methodological Answer:

- Co-Solvency Screening: Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility (>5 mg/mL). Use phase diagrams to identify eutectic points .

- Salt Formation: React with HCl or sodium citrate to improve solubility. Monitor pH stability (4.0–7.4) via UV-Vis spectroscopy .

- Nanosuspensions: Employ wet milling with poloxamer 188 to reduce particle size (<200 nm). Zeta potential >|-30 mV| ensures colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.